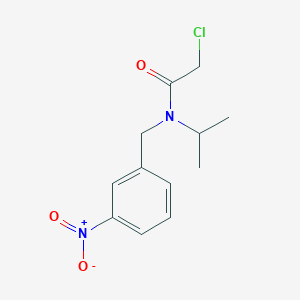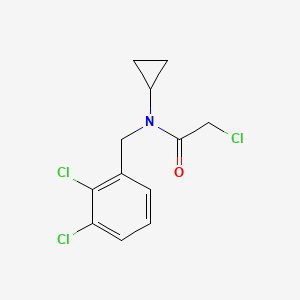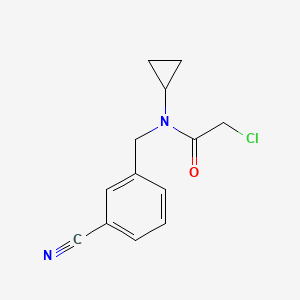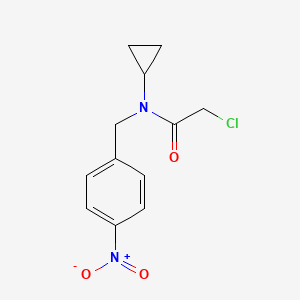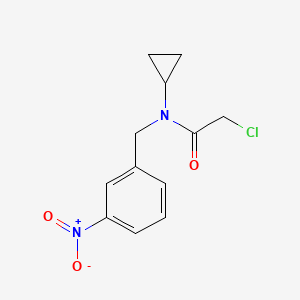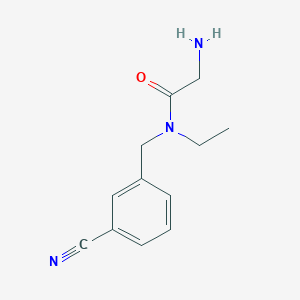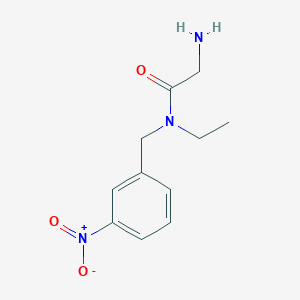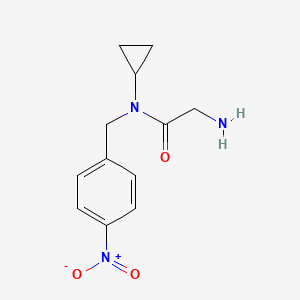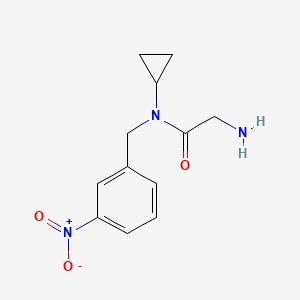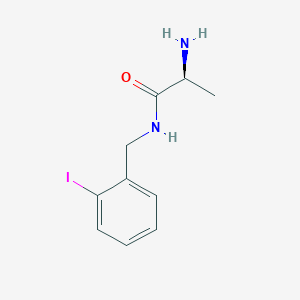
2-Amino-N-cyclopropyl-N-(2-iodo-benzyl)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N-cyclopropyl-N-(2-iodo-benzyl)-acetamide is a chemical compound with the molecular formula C13H17IN2O and a molecular weight of 344.20 g/mol . This compound is characterized by the presence of an amino group, a cyclopropyl group, and an iodo-benzyl group attached to an acetamide backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Amino-N-cyclopropyl-N-(2-iodo-benzyl)-acetamide involves several steps. One common synthetic route includes the reaction of 2-iodobenzylamine with cyclopropylamine in the presence of a suitable catalyst to form the intermediate product. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions typically involve controlled temperatures and specific solvents to ensure high yield and purity .
Chemical Reactions Analysis
2-Amino-N-cyclopropyl-N-(2-iodo-benzyl)-acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the iodo group to a corresponding amine.
Substitution: The iodo group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
2-Amino-N-cyclopropyl-N-(2-iodo-benzyl)-acetamide is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Amino-N-cyclopropyl-N-(2-iodo-benzyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
2-Amino-N-cyclopropyl-N-(2-iodo-benzyl)-acetamide can be compared with other similar compounds, such as:
2-Amino-N-cyclopropyl-N-(2-chloro-benzyl)-acetamide: This compound has a chloro group instead of an iodo group, which can lead to different reactivity and biological activity.
2-Amino-N-cyclopropyl-N-(2-bromo-benzyl)-acetamide: The presence of a bromo group can also influence the compound’s properties and applications.
2-Amino-N-cyclopropyl-N-(2-fluoro-benzyl)-acetamide: The fluoro group can affect the compound’s stability and reactivity compared to the iodo group.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-amino-N-cyclopropyl-N-[(2-iodophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15IN2O/c13-11-4-2-1-3-9(11)8-15(10-5-6-10)12(16)7-14/h1-4,10H,5-8,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDGGNTPGDKDPHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=CC=C2I)C(=O)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
